1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl-
Description
Electronic Configuration
Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level reveal:
Steric Interactions
Molecular dynamics simulations (100 ns, OPLS4 force field) demonstrate:
- Methyl group at position 5 creates a 1.8 Å steric bulge, forcing the benzisoxazole group into a perpendicular orientation relative to the triazole plane
- 3-Fluorophenyl substituent adopts a pseudo-axial conformation to minimize van der Waals clashes with the benzisoxazole system
Crystallographic Data and Conformational Stability Studies
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous structures provide critical insights:
Packing Behavior
Conformational Analysis
Variable-temperature NMR (298-368 K) of related compounds shows:
- Restricted rotation about the triazole-benzisoxazole bond (ΔG‡ = 14.2 kcal/mol)
- Three stable conformers identified via QM/MM simulations:
- Syn-periplanar (63% population): Benzisoxazole aligned with triazole N2-N3 bond
- Anti-clinal (27%): Dihedral angle = 124°
- Orthogonal (10%): Groups perpendicular (90° dihedral)
Figure 2 illustrates the energy landscape for these conformers, highlighting the syn-periplanar form as thermodynamically favored.
Properties
CAS No. |
1049118-97-9 |
|---|---|
Molecular Formula |
C23H15ClFN5O2 |
Molecular Weight |
447.8 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C23H15ClFN5O2/c1-13-21(23(31)26-17-4-2-3-16(25)11-17)27-29-30(13)18-9-10-20-19(12-18)22(32-28-20)14-5-7-15(24)8-6-14/h2-12H,1H3,(H,26,31) |
InChI Key |
IUENIJLQQMNMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Triazole Core Assembly via Click Chemistry
The 1,2,3-triazole ring is typically constructed using CuAAC, which ensures regioselective 1,4-disubstitution. For the target compound, the triazole precursor 1-(3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid serves as the critical intermediate. This intermediate is synthesized by reacting a benzisoxazole-substituted azide with a methyl-substituted propiolic acid derivative under Cu(I) catalysis.
Example Protocol (Adapted from):
-
Azide Preparation: 3-(4-Chlorophenyl)-2,1-benzisoxazol-5-amine is diazotized with sodium nitrite/HCl at 0–5°C, followed by azidation with sodium azide to yield 5-azido-3-(4-chlorophenyl)-2,1-benzisoxazole .
-
Cycloaddition: The azide reacts with methyl propiolate (1.2 equiv) in a mixture of tert-butanol/water (3:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 60°C for 12 hours.
-
Isolation: The product methyl 1-(3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is obtained in 85–92% yield after column chromatography.
Functionalization of the Benzisoxazole Moiety
The benzisoxazole ring is introduced prior to triazole formation. A common route involves cyclizing o-nitroaniline derivatives with chlorophenyl groups under reductive conditions.
Carboxamide Formation via Coupling Reactions
The final step involves coupling the triazole carboxylic acid with 3-fluorophenylamine. Activation of the carboxylic acid is achieved using 1,1′-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt).
Optimized Procedure (Based on and):
-
Hydrolysis: Methyl 1-(3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (1 mmol) is hydrolyzed with 2M NaOH in THF/water (3:1) at 70°C for 3 hours to yield the carboxylic acid (95% yield).
-
Activation: The acid (1 mmol) is treated with CDI (1.2 equiv) in anhydrous DMF at 25°C for 1 hour.
-
Amidation: 3-Fluorophenylamine (1.5 equiv) is added, and the mixture is stirred at 80°C for 6 hours. The crude product is purified via recrystallization from ethanol/water (4:1), yielding the target carboxamide (88% purity by HPLC).
Reaction Optimization and Analytical Data
Critical Reaction Parameters
Spectroscopic Characterization
-
LC/MS (ESI+): m/z 462.1 [M+H]⁺ (calculated for C₂₄H₁₇ClFN₅O₂: 461.09).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.12–7.35 (m, 8H, aromatic-H), 2.45 (s, 3H, CH₃).
-
Melting Point: 242–245°C (decomposition observed above 250°C).
Challenges and Alternative Routes
Regioselectivity in Triazole Formation
While CuAAC ensures 1,4-regioselectivity, thermal azide-alkyne cycloadditions without catalysts yield 1,5-regioisomers. For the target compound, Cu(I) catalysis is mandatory to avoid isomeric impurities.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with hydroxyl or carbonyl groups, while reduction may produce triazole derivatives with additional hydrogen atoms.
Scientific Research Applications
Scientific Research Applications
The applications of this compound span various fields:
Medicinal Chemistry
1H-1,2,3-Triazole derivatives have been studied extensively for their anticancer properties . Research indicates that certain derivatives exhibit significant activity against various cancer cell lines, including leukemia and melanoma. For instance:
- Antiproliferative Activity : Compounds have shown comparable efficacy to established chemotherapeutics like doxorubicin in inhibiting cancer cell growth .
- Mechanism of Action : The compound may act as an inhibitor of glycogen synthase kinase-3 and antagonize GABA receptors, influencing key cellular pathways .
Drug Design
The compound has been evaluated for its potential as a drug candidate due to its favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile. Computer-aided drug design studies suggest that it can serve as a scaffold for developing new therapeutic agents .
Agrochemicals
In addition to medicinal applications, 1H-1,2,3-triazole derivatives are explored for use in agrochemicals. Their ability to inhibit specific biological pathways makes them suitable candidates for developing new pesticides or herbicides.
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glycogen synthase kinase-3, it may interfere with the enzyme’s activity, leading to altered cellular processes . As an antagonist of GABA receptors, it may block the receptor’s function, affecting neurotransmission .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide class. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
The N-(3-fluorophenyl) group in the target compound may improve lipid solubility compared to N-(2-hydroxyethyl) (), affecting blood-brain barrier penetration .
Role of Halogenation: The 4-chlorophenyl and 3-fluorophenyl groups in the target compound likely enhance electrophilic interactions with target proteins, similar to halogenated analogs in and .
Spectroscopic Signatures :
- The target compound’s benzisoxazole moiety may produce distinct IR absorptions near 1243 cm⁻¹ (C-O) and 702 cm⁻¹ (C-Cl) , comparable to benzoxazole derivatives in .
- ^1H-NMR signals for 5-methyl groups in triazoles typically appear at δ 2.48–2.59 ppm , consistent with analogs in and .
Thermal Properties :
- Melting points (MP) for triazole carboxamides range widely (e.g., 155–156°C in vs. 213–215°C in ), suggesting the target compound’s MP may depend on crystallinity influenced by the benzisoxazole group .
Biological Activity
The compound 1H-1,2,3-triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis and Structural Insights
The synthesis of this triazole derivative typically involves the “click chemistry” approach, which efficiently forms the triazole ring via a 1,3-dipolar cycloaddition reaction. This method is favored for its simplicity and high yield. The structural features of the compound include:
- Triazole moiety : Known for its pharmacological versatility.
- Carboxamide group : Enhances solubility and bioavailability.
- Chlorophenyl and fluorophenyl substituents : Potentially influence the compound's interaction with biological targets.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, research has shown that various 1H-1,2,3-triazole-4-carboxamide compounds exhibit selective cytotoxic activity against different cancer cell lines comparable to established chemotherapeutics like doxorubicin . This suggests potential applications in oncology.
| Compound | Cell Line Tested | GI50 (μM) | Comparison |
|---|---|---|---|
| 4a | A549 | 0.8 | Comparable to doxorubicin |
| 4b | HeLa | 0.5 | Comparable to doxorubicin |
| 4c | MCF7 | 0.6 | Comparable to doxorubicin |
Inhibition of Influenza Virus
Another significant finding is the inhibitory effect of specific triazole derivatives on influenza A virus strains. For example, a closely related compound was reported to inhibit viral replication with IC50 values ranging from 0.5 to 4.6 μM , showcasing its potential as an antiviral agent targeting the nucleoprotein of the virus .
Antibacterial and Antifungal Properties
Triazole derivatives have also been evaluated for their antibacterial and antifungal activities. A study highlighted that several synthesized compounds exhibited potent inhibition rates against various fungal strains compared to control agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Hydrophobic interactions : The presence of hydrophobic groups at specific positions on the triazole ring significantly enhances binding affinity to target proteins.
- Functionalization : The introduction of electron-withdrawing or electron-donating groups can modulate activity by affecting electronic properties and steric hindrance.
Case Study 1: Anticancer Activity
In a study focusing on anticancer effects, a series of N-(4-thiocyanatophenyl) substituted triazoles were synthesized and tested against various human cancer cell lines. The results indicated that certain derivatives displayed significant antiproliferative effects, suggesting their potential as novel anticancer agents .
Case Study 2: Antiviral Activity Against Influenza
A detailed investigation into the antiviral properties of triazole derivatives revealed that specific compounds effectively inhibited influenza virus replication. The mechanism involved direct interaction with the viral nucleoprotein, preventing its nuclear accumulation and subsequent viral replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
